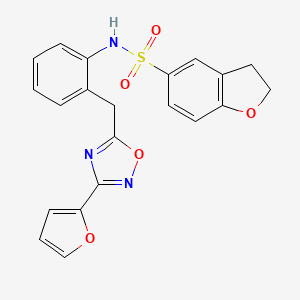

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 3, which is linked via a methylene bridge to a 2-phenyl group. The phenyl ring is further connected to a 2,3-dihydrobenzofuran-5-sulfonamide moiety.

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S/c25-30(26,16-7-8-18-15(12-16)9-11-28-18)24-17-5-2-1-4-14(17)13-20-22-21(23-29-20)19-6-3-10-27-19/h1-8,10,12,24H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYFXYMCKWATKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. A general synthetic route might include:

Formation of 1,2,4-Oxadiazole Ring: : Start with a suitable precursor such as furan-2-carboxylic acid. Through a condensation reaction with an appropriate hydrazide under acidic conditions, form the 1,2,4-oxadiazole ring.

Phenyl Group Introduction: : Couple the 1,2,4-oxadiazole intermediate with a brominated benzene derivative, using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

Dihydrobenzofuran Moiety: : Introduce the dihydrobenzofuran moiety through a Friedel-Crafts alkylation reaction, attaching a suitable dihydrobenzofuran precursor to the phenyl ring.

Sulfonamide Formation: : Sulfonylate the compound with chlorosulfonic acid, followed by reaction with an appropriate amine to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, scale-up techniques and optimized reaction conditions ensure high yield and purity. Common strategies include:

Continuous Flow Synthesis: : Leveraging continuous flow reactors to maintain precise control over reaction parameters.

Catalyst Optimization: : Using high-activity catalysts to enhance reaction efficiency.

Solvent Selection: : Choosing solvents that maximize solubility and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: : Reduction of the oxadiazole ring can yield amine derivatives.

Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, potentially introducing various substituents.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide for oxidation reactions.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride for reduction processes.

Catalysts: : Palladium, platinum, or nickel catalysts for hydrogenation reactions.

Major Products

Oxidation Products: : Furanones, carboxylic acids.

Reduction Products: : Amines, alcohols.

Substitution Products: : Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide finds applications across various scientific disciplines:

Chemistry

Catalysis: : The compound can act as a ligand in coordination chemistry, aiding in the formation of catalytically active metal complexes.

Organic Synthesis: : Utilized as a building block in the synthesis of more complex molecules.

Biology

Antimicrobial Research: : Evaluated for its potential antimicrobial properties due to the presence of bioactive functional groups.

Medicine

Pharmacology: : Studied for its potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.

Industry

Materials Science: : Explored for its potential use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The compound's mechanism of action is largely determined by its ability to interact with biological targets:

Molecular Targets: : Potential to bind to enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: : May modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties:

Physicochemical Properties

- Lipophilicity : The naphthofuran derivative has the highest logP due to aromatic stacking, whereas the target compound’s dihydrobenzofuran-sulfonamide group reduces hydrophobicity.

- Metabolic Stability : The fluorine in and the oxadiazole in the target compound resist oxidative metabolism, enhancing half-life compared to benzoxazole derivatives .

Research Implications

The target compound’s unique combination of 1,2,4-oxadiazole and dihydrobenzofuran-sulfonamide offers a balance between stability and target engagement. Future studies should explore its selectivity against enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX, leveraging its sulfonamide group .

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound characterized by the presence of furan, oxadiazole, and sulfonamide moieties. This combination of structural features suggests significant potential for diverse biological activities, particularly in antimicrobial and anticancer domains.

Structural Overview

The compound can be broken down into its key structural components:

| Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's aromatic properties and potential biological activity. |

| Oxadiazole Moiety | Known for antimicrobial and anticancer properties; enhances biological interactions. |

| Sulfonamide Group | Often associated with antibacterial activity; can influence solubility and pharmacodynamics. |

The molecular formula for this compound is , with a molecular weight of approximately 365.41 g/mol.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazole have been shown to inhibit various strains of bacteria and fungi. The specific structure of this compound may enhance its interaction with microbial targets.

In studies involving similar oxadiazole compounds:

- Compound 21c demonstrated significant antimycobacterial activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis with MICs ranging from 4 to 8 µM .

- Another series of oxadiazole derivatives showed effectiveness against Staphylococcus aureus, with MIC values as low as 1.56 µg/mL .

Anticancer Activity

The presence of the benzofuran structure within the compound suggests potential anticancer properties. Benzofurans are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

In related research:

- Certain benzofuran derivatives have shown promising results in inhibiting NF-kB activation in cancer cell lines .

- Compounds derived from benzofurans have demonstrated cytotoxic effects against various cancer types, indicating that this compound may also exert similar effects.

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that compounds with similar structures may interact with key enzymes or receptors involved in disease processes.

Potential Targets

- Enzymatic Inhibition : Similar compounds have been found to inhibit enzymes critical for microbial cell wall synthesis.

- Cell Signaling Pathways : The modulation of pathways such as NF-kB and MAPK could be implicated in its anticancer activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

-

Antimicrobial Study : A series of oxadiazole derivatives were tested against various bacterial strains showing varying degrees of activity (MIC values ranging from 0.003 to 16 µg/mL) .

Compound Target Bacteria MIC (µg/mL) Oxadiazole Derivative A Staphylococcus aureus 1.56 Oxadiazole Derivative B Mycobacterium tuberculosis 4–8 - Anticancer Activity : Research on benzofuran derivatives indicated significant inhibition of cancer cell lines with IC50 values ranging from 8.86 µM to higher concentrations depending on the specific derivative tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.